4-Amino-piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-aminopiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBMXYYKRBCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76508-73-1, 76508-72-0 | |
| Record name | 4-Piperidinecarboxylic acid, 4-amino-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76508-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-aminopiperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been known to target cdk5/p25 kinase, ikkβ, and act as inhibitors for platelet aggregation.
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function.
Biochemical Pathways
Similar compounds have been known to affect pathways related to cdk5/p25 kinase, ikkβ, and platelet aggregation.
Biological Activity
4-Amino-piperidine-4-carboxylic acid hydrochloride, commonly referred to as 4-Aminopiperidine, is a compound that has garnered significant attention in the fields of pharmaceutical development and biochemical research. This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for 4-Aminopiperidine is , which indicates its composition of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure allows for various interactions at the molecular level, making it a versatile compound in drug design and development.
Biological Activity Overview
4-Aminopiperidine exhibits a range of biological activities, primarily due to its role as an intermediate in the synthesis of pharmaceuticals. Its applications span several domains:
- Pharmaceutical Development : It is crucial in developing drugs targeting neurological disorders, showcasing potential therapeutic effects against conditions like Alzheimer's disease and other cognitive impairments .
- Biochemical Research : The compound is utilized to study enzyme inhibitors, providing insights into potential treatments for various diseases by modulating enzyme activity .
- Analytical Chemistry : It serves as a reagent in analytical methods for detecting and quantifying other chemical substances .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of derivatives related to 4-Aminopiperidine. For instance, a study assessed the inhibitory potential of synthesized compounds against COX enzymes. The results indicated significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These findings suggest that derivatives of 4-Aminopiperidine could be developed into effective anti-inflammatory agents .
Neuroprotective Effects
In another study focusing on neuroprotection, compounds derived from piperidine structures showed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in Alzheimer's disease therapy. The incorporation of piperidine moieties enhanced brain exposure and antioxidant properties of these compounds .
Case Studies
- Alzheimer's Disease Therapy : A derivative containing a piperidine moiety demonstrated significant inhibition of AChE, suggesting potential use in treating Alzheimer's disease by improving cholinergic transmission in the brain .
- Analgesic Properties : In vivo studies indicated that certain derivatives exhibited analgesic effects comparable to established pain relief medications, highlighting their potential use in pain management therapies .
Scientific Research Applications
Pharmaceutical Development
Role as a Key Intermediate:
APCA-HCl is primarily utilized in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structure allows for modifications that can lead to the development of novel drugs.
Case Study:
Research has shown that derivatives of APCA-HCl can act as potent inhibitors of key enzymes involved in neurodegenerative diseases. For instance, studies have demonstrated its efficacy in modulating neurotransmitter levels, which is crucial for treating conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Research
Enzyme Inhibition Studies:
The compound serves as a valuable tool in studying enzyme inhibitors. By modulating enzyme activity, researchers can explore potential treatments for various diseases.
Example Findings:
A study indicated that APCA-HCl derivatives exhibited selective inhibition of certain proteases, which are implicated in cancer progression and metastasis. This selectivity suggests potential therapeutic applications in oncology .
Material Science
Polymer Incorporation:
APCA-HCl can be integrated into polymer matrices to enhance their properties. This application is particularly relevant in developing advanced materials with improved mechanical strength and thermal stability.
Data Table: Polymer Properties Enhanced by APCA-HCl
| Property | Control Sample | Sample with APCA-HCl |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility | Moderate | High |
Analytical Chemistry
Reagent Role:
In analytical chemistry, APCA-HCl acts as a reagent in various methods for detecting and quantifying chemical substances.
Application Example:
It has been used in chromatographic techniques to separate complex mixtures effectively. The compound's ability to form stable complexes with target analytes enhances detection sensitivity .
Agrochemical Formulations
Development of Safer Pesticides:
APCA-HCl is investigated for its potential in creating more effective agrochemicals, including pesticides and herbicides that are less harmful to the environment.
Research Insights:
Studies have shown that formulations containing APCA-HCl exhibit improved efficacy against common agricultural pests while reducing toxicity to non-target organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives with substituents at the 4-position are common in medicinal chemistry. Below is a detailed comparison of 4-amino-piperidine-4-carboxylic acid hydrochloride with structurally analogous compounds.
Piperidine-4-carboxylic Acid Hydrochloride (CAS 5984-56-5)
- Molecular Formula: C₆H₁₁NO₂·HCl
- Molecular Weight : 165.6 g/mol
- Applications : Used as a building block in peptide synthesis and enzyme inhibitor design.
4-Methylpiperidine-4-carboxylic Acid Hydrochloride (CAS 919354-20-4)
- Molecular Formula: C₇H₁₃NO₂·HCl
- Molecular Weight : 179.6 g/mol (estimated)
- Applications : Intermediate in the synthesis of kinase inhibitors and antimicrobial agents.
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride (CAS 225240-71-1)
- Molecular Formula: C₉H₁₇NO₂·HCl
- Molecular Weight : 207.7 g/mol
- Key Differences : Ethyl esterification of the carboxylic acid group improves lipophilicity, favoring CNS-targeting drug candidates.
Benzyl 4-Aminopiperidine-1-carboxylate Hydrochloride
- Molecular Formula : C₁₃H₁₇N₂O₂·HCl
- Molecular Weight : 296.7 g/mol
- Key Differences : The benzyl ester group enhances stability under acidic conditions, making it suitable for oral drug formulations.
Structural and Functional Analysis
Table 1: Comparative Properties of Piperidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Amino-piperidine-4-carboxylic acid HCl | Not explicitly listed | C₆H₁₁N₂O₂·HCl | ~180.6 (estimated) | Amino, carboxylic acid |
| Piperidine-4-carboxylic acid HCl | 5984-56-5 | C₆H₁₁NO₂·HCl | 165.6 | Carboxylic acid |
| 4-Methylpiperidine-4-carboxylic acid HCl | 919354-20-4 | C₇H₁₃NO₂·HCl | 179.6 | Methyl, carboxylic acid |
| Ethyl 4-methylpiperidine-4-carboxylate HCl | 225240-71-1 | C₉H₁₇NO₂·HCl | 207.7 | Methyl, ethyl ester |
| Benzyl 4-aminopiperidine-1-carboxylate HCl | Not listed | C₁₃H₁₇N₂O₂·HCl | 296.7 | Benzyl ester, amino |
Key Observations:
Amino Group Impact: The 4-amino group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve binding to biological targets like proteases or GPCRs .
Salt Form: Hydrochloride salts improve aqueous solubility, critical for intravenous formulations.
Ester vs. Acid : Esterified derivatives (e.g., ethyl or benzyl esters) exhibit higher logP values, favoring blood-brain barrier penetration compared to carboxylic acid forms .
Preparation Methods
Reaction Overview
This method adapts the Hofmann rearrangement, a classical reaction for converting primary amides to amines, as demonstrated in the synthesis of 1-boc-4-aminopiperidine. While the original patent focuses on Boc-protected derivatives, the protocol can be modified to yield 4-amino-piperidine-4-carboxylic acid hydrochloride by introducing a carboxylic acid group post-rearrangement.
Synthetic Steps
-
Protection of 4-Piperidinecarboxamide :
-
4-Piperidinecarboxamide (48–50 g) is dissolved in distilled water (98–100 mL) and triethylamine (48–50 g).
-
Di-tert-butyl dicarbonate (78–80 g) is added dropwise at 20–25°C, forming 1-boc-4-piperidinecarboxamide via nucleophilic acyl substitution.
-
The product is isolated by dichloromethane extraction, acetone crystallization, and filtration (yield: 72–75 g, purity >95%).
-
-
Hofmann Rearrangement :
-
Deprotection and Hydrochloride Formation :
Table 1: Key Reaction Parameters for Hofmann Rearrangement
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Reaction Temperature | 20–25°C (protection), reflux (Hofmann) | 75–80% | >95% |
| Reagents | Bromine, NaOH, HCl | — | — |
| Crystallization Solvent | Acetone, petroleum ether | — | — |
Advantages and Limitations
-
Advantages : High yield (>75%), scalability, and minimal byproducts.
-
Limitations : Requires hazardous bromine, strict pH control, and multiple protection/deprotection steps.
Nitrile Hydrolysis and Amination of 4-Piperidone Derivatives
Reaction Overview
This route, inspired by the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, leverages nitrile hydrolysis to introduce the carboxylic acid group. By substituting aniline with ammonia, the method can be tailored to produce this compound.
Synthetic Steps
-
Cyanohydrin Formation :
-
Amination :
-
Nitrile Hydrolysis :
-
Hydrochloride Salt Formation :
Table 2: Key Reaction Parameters for Nitrile Hydrolysis
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Hydrolysis Temperature | 20–50°C | 60–70% | >90% |
| Reagents | H₂SO₄, NH₃, HCl | — | — |
| Reaction Time | 50–90 hours | — | — |
Advantages and Limitations
-
Advantages : Avoids halogenated reagents, uses cost-effective sulfuric acid, and achieves moderate yields.
-
Limitations : Prolonged reaction times, sensitivity to temperature fluctuations, and need for ammonia handling.
Comparative Analysis of Methods
Efficiency and Scalability
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 165.6 g/mol | |
| Solubility (pH 3) | 25 mg/mL in H2O | |
| Stability (pH 7, 25°C) | t1/2 = 48 hours | |
| Purity Analysis | HPLC (C18 column, 0.1% TFA gradient) |
Q. Table 2: Common Synthetic Byproducts
| Byproduct | Detection Method | Mitigation Strategy |
|---|---|---|
| Unreacted phenethylamine | GC-MS, retention time 3.2 min | Excess ketone reagent |
| Carboxylate ester derivatives | NMR (δ 4.2 ppm, ester CH3) | Acidic hydrolysis post-synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
